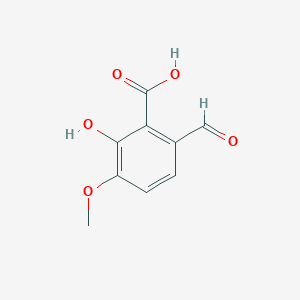

6-Formyl-2-hydroxy-3-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-formyl-2-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-6-3-2-5(4-10)7(8(6)11)9(12)13/h2-4,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVZZWRSELJNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-49-1 | |

| Record name | 6-formyl-2-hydroxy-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 6 Formyl 2 Hydroxy 3 Methoxybenzoic Acid

Classical and Modern Synthetic Routes to the Core Scaffold

The synthesis of a polysubstituted aromatic compound like 6-formyl-2-hydroxy-3-methoxybenzoic acid requires precise control over the introduction of functional groups onto the benzene (B151609) ring. The core scaffold is essentially a substituted salicylic (B10762653) acid, and its synthesis hinges on leveraging the directing effects of the hydroxyl, methoxy (B1213986), and carboxyl groups.

Regioselective Functionalization Strategies

The creation of the this compound structure necessitates the formylation of a precursor, 2-hydroxy-3-methoxybenzoic acid (also known as 3-methoxysalicylic acid). The key challenge is to introduce the formyl (-CHO) group at the C-6 position, which is ortho to the strongly activating hydroxyl group and para to the activating methoxy group. Several classical organic reactions are suited for this type of regioselective ortho-formylation of phenols. wikipedia.orgallen.in

The Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide, to formylate phenols, primarily at the ortho position. allen.inlscollege.ac.in The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. The phenoxide ion, formed by the deprotonation of the phenol (B47542), attacks the electron-deficient carbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. wikipedia.org The synthesis of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) from guaiacol (B22219) (2-methoxyphenol) is a well-established industrial application of this reaction and serves as a close analogue for the formylation of 2-hydroxy-3-methoxybenzoic acid. quora.com

The Duff Reaction: This method uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid or acetic acid. wikipedia.orguni.edu The Duff reaction is known to be highly selective for the ortho position relative to a hydroxyl group, unless both ortho positions are blocked. wikipedia.org The reaction mechanism involves the formation of an iminium ion from protonated hexamine, which then acts as the electrophile in an aromatic substitution reaction. A subsequent hydrolysis step releases the aldehyde. wikipedia.org While generally considered inefficient with low yields, modifications using agents like trimethylsilyl (B98337) chloride have been shown to improve outcomes for certain phenols. ecu.edu

Other Formylation Methods: A variety of other methods exist for the formylation of aromatic compounds, including the Gattermann, Gattermann-Koch, and Vilsmeier-Haack reactions. However, for highly activated phenol substrates, the Reimer-Tiemann and Duff reactions are often the most advantageous and commonly employed routes. lscollege.ac.in

Multistep Synthesis Approaches

A plausible multistep synthesis for this compound would logically begin with a commercially available and appropriately substituted precursor, such as 2-hydroxy-3-methoxybenzoic acid. sigmaaldrich.com

A hypothetical synthetic pathway is outlined below:

Starting Material Selection: The synthesis would commence with 2-hydroxy-3-methoxybenzoic acid. This molecule already contains the required hydroxyl, methoxy, and carboxylic acid groups in the correct relative positions (C1, C2, and C3).

Regioselective Formylation: The next critical step is the introduction of the formyl group at the C6 position. As discussed previously, a reaction like the Duff reaction would be a suitable choice due to its strong preference for ortho-formylation of phenols. wikipedia.orguni.edu The starting material would be heated with hexamine in an acidic medium, followed by acidic hydrolysis to yield the final product, this compound.

This direct, two-step conceptual pathway (starting from guaiacol, carboxylating, then formylating) or a single-step pathway (from 2-hydroxy-3-methoxybenzoic acid) illustrates a common strategy in organic synthesis: utilizing the inherent directing effects of existing functional groups to achieve a desired substitution pattern. More complex syntheses of related molecules, such as the drug Bosutinib from 3-methoxy-4-hydroxybenzoic acid, demonstrate intricate multistep sequences involving protection, nitration, reduction, and cyclization to build complex molecular architectures. mdpi.com

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. These "green chemistry" principles can be applied to the synthesis of this compound and its precursors.

Alternative Synthetic Pathways: Instead of relying on traditional petrochemical routes, the hydroxybenzoic acid core can be produced through biological methods. Microbial synthesis using engineered strains of Escherichia coli can convert renewable feedstocks like L-tyrosine into 4-hydroxybenzoic acid, demonstrating the potential for bio-based manufacturing of key intermediates. nih.gov

Greener Reagents and Catalysts: The oxidation steps, particularly in converting an alcohol to an aldehyde or an aldehyde to a carboxylic acid, can be made more environmentally friendly.

Oxidation of Aldehydes: Instead of using heavy metal oxidants like chromium or manganese, greener alternatives such as hydrogen peroxide (H₂O₂) with a selenium catalyst or even ambient air can be used to efficiently convert aromatic aldehydes to carboxylic acids. acs.orgteknoscienze.commdpi.com These methods often proceed under mild conditions and produce water as the primary byproduct.

Synthesis of Aldehydes: Chemo-enzymatic one-pot cascades have been developed for synthesizing aromatic aldehydes from natural phenylpropenes, utilizing enzymes to perform specific transformations with high selectivity and avoiding the need for intermediate separation and purification steps. rsc.org Benzylic alcohols can also be oxidized to aldehydes using gaseous nitrogen dioxide, in a process that generates nitric acid as a recyclable byproduct, thus minimizing waste. nih.gov

| Reaction Type | Traditional Method | Green Chemistry Alternative | Key Advantages |

| Core Synthesis | Kolbe-Schmitt reaction from phenol (petroleum-derived) | Microbial fermentation of renewable feedstocks (e.g., L-tyrosine) nih.gov | Uses renewable resources, milder reaction conditions. |

| Formylation | Reimer-Tiemann (uses chloroform) | Modified Duff reaction, enzymatic formylation (under development) | Reduces use of hazardous chlorinated solvents. |

| Oxidation | CrO₃, KMnO₄ | Catalytic H₂O₂, O₂ (air), chemo-enzymatic cascades acs.orgmdpi.comrsc.org | Avoids toxic heavy metals, produces less waste (e.g., water). |

Derivatization Strategies for Structural Modification

The presence of both a carboxylic acid and a formyl group allows for a wide range of derivatization reactions, enabling the synthesis of diverse analogues from the this compound scaffold.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into an ester. A significant consideration in esterifying phenolic carboxylic acids is the potential for the competing etherification of the phenolic hydroxyl group. google.com Therefore, methods that selectively target the carboxylic acid are preferred.

Fischer Esterification: The most common method involves reacting the carboxylic acid with an alcohol in the presence of an acidic catalyst (e.g., sulfuric acid). Phenols are significantly less nucleophilic than alcohols and react much more slowly with carboxylic acids, allowing for selective esterification under controlled conditions. libretexts.org

Reaction with Amide Acetals: Amide acetals, such as N,N-dimethylformamide dimethyl acetal, are effective reagents for esterifying both unhindered and sterically hindered carboxylic acids under basic conditions, often resulting in near-quantitative yields of the corresponding methyl esters. thieme-connect.com

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the condensation of carboxylic acids with alcohols, forming esters. This method is particularly useful for its mild reaction conditions. rsc.org

Patented processes describe the esterification of phenolic carboxylic acids with C₁-C₃ alcohols using acidic catalysts in a biphasic system, which prevents the simultaneous etherification of the phenol group and drives the reaction to completion by removing the water byproduct. google.comgoogle.com

Oxidation and Reduction Pathways of the Formyl Group

The formyl group is a versatile functional handle that can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation of the Formyl Group: The aldehyde can be oxidized to a second carboxylic acid group, transforming the molecule into 2-hydroxy-3-methoxy-isophthalic acid.

Classical Oxidants: Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective but are environmentally hazardous.

Green Oxidants: Milder and more sustainable methods are preferred, such as using hydrogen peroxide with a catalyst or air as the oxidant. acs.orgmdpi.com These reactions are often highly efficient and selective for the aldehyde group.

Reduction of the Formyl Group: The aldehyde can be selectively reduced to a hydroxymethyl group, yielding 2-(hydroxymethyl)-6-hydroxy-5-methoxybenzoic acid.

Selective Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is not strong enough to reduce carboxylic acids or esters under standard conditions. smolecule.comlibretexts.org

Strong Reducing Agents: A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the formyl group and the carboxylic acid group, resulting in the formation of a diol (2,6-bis(hydroxymethyl)-3-methoxyphenol). libretexts.org

| Functional Group | Reaction | Reagent(s) | Product Functional Group |

| Formyl (-CHO) | Oxidation | KMnO₄, H₂O₂ mdpi.com | Carboxylic Acid (-COOH) |

| Formyl (-CHO) | Reduction | NaBH₄ smolecule.comlibretexts.org | Hydroxymethyl (-CH₂OH) |

| Carboxylic Acid (-COOH) | Esterification | ROH, H⁺ | Ester (-COOR) |

| Formyl & Carboxylic Acid | Reduction | LiAlH₄ libretexts.org | Hydroxymethyl & Hydroxymethyl |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is endowed with a unique electronic profile due to the presence of both electron-donating (hydroxyl and methoxy) and electron-withdrawing (formyl and carboxyl) groups. This complex interplay of electronic effects governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution:

The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directing. Conversely, the formyl and carboxyl groups are deactivating and meta-directing. In the case of this compound, the positions on the aromatic ring are C1 (carboxyl), C2 (hydroxyl), C3 (methoxy), C4 (hydrogen), C5 (hydrogen), and C6 (formyl). The powerful activating and directing effects of the hydroxyl and methoxy groups are anticipated to dominate the regiochemical outcome of electrophilic substitution reactions.

Considering the directing effects, the most probable position for electrophilic attack is C5, which is para to the hydroxyl group and ortho to the methoxy group. The C4 position is sterically hindered by the adjacent methoxy and formyl groups.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid. It is expected that the nitration of this compound would predominantly yield 6-formyl-2-hydroxy-3-methoxy-5-nitrobenzoic acid. A similar regioselectivity is observed in the nitration of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which yields 5-nitrovanillin. wikipedia.org

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst or in a suitable solvent. For instance, the bromination of m-methoxybenzoic acid can be directed to the position ortho to the methoxy group. google.com For this compound, halogenation is also expected to occur at the C5 position.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions introduce alkyl and acyl groups, respectively, onto the aromatic ring. These reactions are typically catalyzed by Lewis acids. The electron-rich nature of the ring, due to the hydroxyl and methoxy groups, facilitates these reactions. The primary site of substitution would likely be the C5 position. Studies on the alkylation of other hydroxy-substituted aromatic compounds have demonstrated the feasibility of such transformations. google.comgoogle.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) reactions are less common for this type of electron-rich aromatic ring. SNAr reactions generally require the presence of strong electron-withdrawing groups ortho or para to a good leaving group (such as a halide). While the formyl and carboxyl groups are electron-withdrawing, the presence of the strongly activating hydroxyl and methoxy groups makes the aromatic ring nucleophilic in nature and thus generally unreactive towards nucleophilic attack. For SNAr to occur on a derivative of this compound, a leaving group would need to be introduced onto the ring, and even then, the reaction would be challenging due to the electron-donating substituents.

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the biological activity of lead compounds. Derivatization can be targeted at any of the four functional groups or the aromatic ring itself.

The general approach to synthesizing analogues involves multi-step reaction sequences. For instance, derivatives of the related 3-methoxy-4-hydroxybenzoic acid have been synthesized through esterification, alkylation, nitration, reduction, cyclization, and amination reactions to produce compounds with therapeutic potential, such as bosutinib.

Modifications of the core structure of this compound can be systematically performed to probe the importance of each functional group for a specific biological activity.

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or other bioisosteres to investigate the role of this acidic functionality. For example, the synthesis of N-substituted benzimidazole (B57391) carboxamides from hydroxy- and methoxy-substituted benzoic acids has been reported to yield compounds with antiproliferative and antibacterial activities. google.comscispace.com

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can influence the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Modification of the Formyl Group: The aldehyde functionality is reactive and can be converted into other functional groups such as an oxime, a hydrazone, or reduced to an alcohol. These changes can significantly alter the electronic properties and steric profile of the molecule.

Substitution on the Aromatic Ring: As discussed in the previous section, the aromatic ring can be substituted with various groups (e.g., nitro, halo, alkyl) to explore the effect of electronic and steric factors on biological activity.

The following tables summarize the findings from SAR studies on compounds structurally related to this compound, illustrating how systematic structural modifications can influence biological activity.

Table 1: SAR of N-Benzimidazole Carboxamides Derived from Substituted Benzoic Acids scispace.com

| Compound | R1 | R2 | R3 | R4 | Antiproliferative Activity (IC50, µM) on MCF-7 cells |

| 1 | H | OH | OMe | H | >100 |

| 2 | H | OMe | OH | H | 3.1 |

| 3 | H | OH | OH | H | 8.7 |

| 4 | H | OH | OMe | OH | 4.8 |

Data illustrates the importance of the substitution pattern on the benzoic acid moiety for antiproliferative activity.

Table 2: SAR of (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines researchgate.net

| Compound | Substituent at C5 | Cytotoxic Activity (IC50, µM) on PC3 cells |

| 5 | p-tolyl | 34.5 |

| 6 | o-methoxyphenyl | 45.2 |

| 7 | p-bromophenyl | >50 |

| 8 | p-chlorophenyl | >50 |

Data indicates that the nature of the substituent at the C5 position of the pyrimidine (B1678525) ring influences cytotoxic activity.

These examples demonstrate that even subtle changes to the chemical structure can have a profound impact on the biological properties of the resulting analogues. Through systematic synthesis and biological evaluation of derivatives of this compound, it is possible to develop a comprehensive SAR that can guide the design of more potent and selective therapeutic agents.

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Formyl 2 Hydroxy 3 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Elucidation

The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the aldehyde proton, the methoxy (B1213986) group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons would appear as doublets, with their chemical shifts influenced by the electronic effects of the surrounding formyl, hydroxyl, methoxy, and carboxyl groups. The aldehyde proton is expected to resonate significantly downfield, typically in the 9.5-10.5 ppm range. The methoxy protons would appear as a sharp singlet around 3.8-4.0 ppm. The phenolic and carboxylic acid protons are expected to be broad singlets, with the carboxylic proton being highly deshielded.

The ¹³C NMR spectrum would complement this data, showing unique resonances for each of the nine carbon atoms. The carbonyl carbons of the aldehyde and carboxylic acid functional groups are expected to have the largest chemical shifts, typically appearing between 165 and 195 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with their specific shifts determined by the attached functional groups. The methoxy carbon would produce a signal around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Formyl-2-hydroxy-3-methoxybenzoic Acid Note: These are estimated values based on analogue compounds and general chemical shift principles, as direct experimental data is not available.

¹H NMR| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Ar-H (H4) | ~7.2-7.4 | d |

| Ar-H (H5) | ~7.6-7.8 | d |

| -CHO | ~9.8-10.2 | s |

| -OCH₃ | ~3.9-4.1 | s |

| Ar-OH | ~10.0-11.0 | br s |

¹³C NMR

| Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| C1 (-COOH) | ~170-175 |

| C2 (-OH) | ~155-160 |

| C3 (-OCH₃) | ~148-152 |

| C4 | ~115-120 |

| C5 | ~125-130 |

| C6 (-CHO) | ~120-125 |

| -CHO | ~190-195 |

| -OCH₃ | ~56-62 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₈O₅), the monoisotopic mass is 196.03717 Da. High-resolution mass spectrometry would detect the molecular ion peak ([M]⁺) or, more commonly, adducts such as the protonated molecule ([M+H]⁺) at m/z 197.04445 or the sodiated molecule ([M+Na]⁺) at m/z 219.02639 in positive ion mode. asianpubs.org In negative ion mode, the deprotonated molecule ([M-H]⁻) would be observed at m/z 195.02989. asianpubs.org

The fragmentation of this molecule under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several characteristic pathways for substituted benzoic acids and benzaldehydes. researchgate.net Key fragmentation steps would include:

Loss of water ([M-H₂O]⁺): From the interaction of the ortho-hydroxyl and carboxylic acid groups.

Decarboxylation ([M-CO₂]⁺): Loss of carbon dioxide from the carboxylic acid group, a common fragmentation for aromatic acids.

Loss of a formyl radical ([M-CHO]⁺): Cleavage of the aldehyde group.

Loss of carbon monoxide ([M-CO]⁺): From the aldehyde group.

Loss of a methyl radical ([M-CH₃]⁺): From the methoxy group.

These fragmentation pathways provide valuable information for confirming the identity and structure of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts asianpubs.org

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₉O₅⁺ | 197.04445 |

| [M+Na]⁺ | C₉H₈O₅Na⁺ | 219.02639 |

| [M+K]⁺ | C₉H₈O₅K⁺ | 235.00033 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by measuring the vibrations of its bonds. Although an experimental spectrum for this compound is not available, the expected absorption bands can be predicted based on its functional groups and data from similar molecules like o-vanillin. nist.gov

Key expected vibrational modes include:

O-H Stretching: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. A sharper band for the phenolic O-H stretch is also expected around 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aldehyde C-H stretch will show two characteristic bands around 2850 cm⁻¹ and 2750 cm⁻¹. The methoxy C-H stretches will be observed near 2950 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹ (for the dimer), and the aldehyde C=O stretch will appear at a slightly lower wavenumber, around 1670-1690 cm⁻¹, due to conjugation and hydrogen bonding with the ortho-hydroxyl group.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the carboxylic acid and the aryl ether will result in strong bands in the 1200-1320 cm⁻¹ region.

O-H Bending: In-plane and out-of-plane O-H bending vibrations will appear in the fingerprint region.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid (dimer) |

| ~3200-3400 | O-H stretch (sharp) | Phenol (B47542) |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Methoxy (-OCH₃) |

| ~2850, ~2750 | C-H stretch | Aldehyde (-CHO) |

| ~1700-1725 | C=O stretch | Carboxylic Acid |

| ~1670-1690 | C=O stretch | Aldehyde |

| 1450-1600 | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene (B151609) ring and n → π* transitions of the carbonyl groups. The presence of multiple auxochromes (-OH, -OCH₃) and chromophores (-CHO, -COOH) on the aromatic ring will lead to a complex spectrum with multiple absorption bands.

Based on data from related compounds like vanillic acid and o-vanillin, the electronic transitions are likely formed with the participation of charge transfer from the phenyl ring to the oxygen atoms of the various functional groups. nist.govresearchgate.net The spectrum is expected to show two or three main absorption bands in the UV region (200-400 nm). The high-energy bands around 210-230 nm correspond to π → π* transitions of the aromatic system. Lower energy bands, likely appearing above 260 nm and potentially above 300 nm, would be attributable to the combined effects of the conjugated system, including the carbonyl groups, and are sensitive to solvent polarity and pH.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structure of the closely related compound 2-Hydroxy-3-methoxybenzoic acid (o-vanillic acid) has been determined. researchgate.net

2-Hydroxy-3-methoxybenzoic acid crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net In the solid state, it forms dimers through hydrogen bonding between the carboxylic acid groups of neighboring molecules. researchgate.net It is highly probable that this compound would exhibit similar dimeric structures via its carboxylic acid functionality. Furthermore, the presence of the formyl group at the 6-position would introduce an additional hydrogen bond acceptor, potentially leading to more complex supramolecular architectures, such as layered or stacked structures, through intermolecular interactions with the phenolic hydroxyl group or other donors in the crystal lattice.

Table 4: Crystallographic Data for the Analogue Compound 2-Hydroxy-3-methoxybenzoic Acid researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8668 (2) |

| b (Å) | 27.9090 (11) |

| c (Å) | 7.0885 (3) |

| β (°) | 94.319 (2) |

| Volume (ų) | 762.81 (6) |

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules that can rotate plane-polarized light. The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy is not applicable to the molecule itself. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center through reactions involving its functional groups, then chiroptical spectroscopy would become a critical tool for characterizing their stereochemistry.

Computational Chemistry and Molecular Modeling Studies of 6 Formyl 2 Hydroxy 3 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 6-Formyl-2-hydroxy-3-methoxybenzoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its fundamental properties.

Electronic Structure and Reactivity: Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For aromatic compounds with both electron-donating (-OH, -OCH₃) and electron-withdrawing (-CHO, -COOH) groups, the charge distribution is complex, and the HOMO and LUMO are often localized across the π-system of the benzene (B151609) ring and the substituent groups.

Spectroscopic Properties: DFT is also instrumental in predicting spectroscopic data. By calculating vibrational frequencies, a theoretical Infrared (IR) and Raman spectrum can be generated. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups, such as the carbonyl stretches of the aldehyde and carboxylic acid, the O-H stretch of the hydroxyl group, and the aromatic C-C stretching vibrations. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing a theoretical UV-Visible spectrum and helping to understand the compound's photophysical properties.

Below is a table of representative electronic properties that can be calculated for this compound using DFT.

| Calculated Property | Typical Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | -2.0 to -3.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Measures molecular polarity |

| Ionization Potential | 7.0 to 8.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 to 2.5 eV | Energy released upon gaining an electron |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of this compound and its interactions with its environment, such as solvent molecules or biological receptors.

Conformational Analysis: The molecule possesses several rotatable bonds: around the methoxy (B1213986) group, the formyl group, and the carboxylic acid group. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might orient itself when interacting with other molecules. The orientation of the formyl and carboxyl groups relative to the hydroxyl group is crucial, as it can influence intramolecular hydrogen bonding.

Intermolecular Interactions: In a condensed phase (like a solution or a crystal), MD simulations can model how molecules of this compound interact with each other and with solvent molecules. Based on its structure, the compound is capable of forming strong intermolecular hydrogen bonds via its hydroxyl, carboxyl, and formyl groups. Furthermore, the aromatic ring can participate in π-π stacking interactions, a common feature in the crystal structures of similar benzoic acid derivatives. researchgate.net MD simulations can quantify the strength and lifetime of these interactions, providing a detailed picture of the supramolecular assembly. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focused solely on this compound are not prominent, the methodology can be applied to understand its potential biological profile by comparing it to a dataset of similar substituted benzoic acids. nih.govacs.orgacs.orgscilit.com

A QSAR model is a mathematical equation that relates molecular descriptors to activity. These descriptors can be calculated from the molecular structure and include:

Physicochemical properties: such as the logarithm of the octanol-water partition coefficient (logP), which measures hydrophobicity. nih.govnih.gov

Electronic properties: such as atomic charges, dipole moment, and HOMO/LUMO energies. nih.gov

Steric properties: such as molar refractivity and molecular volume. nih.gov

For a series of benzoic acid derivatives, these descriptors could be correlated with a measured biological endpoint, such as antibacterial or antifungal activity. nih.gov The resulting QSAR model could then be used to predict the activity of this compound and suggest structural modifications to enhance its desired biological effects. For example, studies on benzoic acids have shown that hydrophobicity and electronic parameters can be key predictors of toxicity or inhibitory activity. nih.govnih.gov

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Lipophilicity | LogP | Membrane permeability, hydrophobic interactions |

| Electronic | pKa | Ionization state at physiological pH |

| Electronic | HOMO/LUMO Energies | Reactivity, ability to participate in redox reactions |

| Steric/Topological | Molar Refractivity | Molecular size and polarizability, binding interactions |

| Steric/Topological | Polar Surface Area (PSA) | Hydrogen bonding potential, membrane transport |

Prediction of Reactivity and Regioselectivity using Fukui Indices and Other Computational Descriptors

To gain a more detailed understanding of reactivity at specific atomic sites, computational chemists use reactivity descriptors derived from DFT, such as Fukui functions. wikipedia.org The Fukui function, ƒ(r), measures the change in electron density at a point 'r' when the total number of electrons in the molecule changes. wikipedia.org By condensing these values onto individual atoms, one can predict the most likely sites for different types of chemical attack. scm.com

The Fukui function helps identify the most electrophilic and nucleophilic sites within a molecule. wikipedia.orgnumberanalytics.com

ƒ+ (r): Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest ƒ+ value is the most likely site to accept an electron.

ƒ- (r): Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest ƒ- value is the most likely site to donate an electron.

ƒ⁰ (r): Predicts the site for a radical attack .

For this compound, one would expect the carbon atom of the formyl group to be a primary site for nucleophilic attack (high ƒ+). The oxygen atoms of the hydroxyl and methoxy groups, along with certain positions on the aromatic ring, would likely be susceptible to electrophilic attack (high ƒ-). numberanalytics.comresearchgate.net These predictions are invaluable for understanding reaction mechanisms and designing synthetic pathways. researchgate.net

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules that exhibit a strong non-linear optical (NLO) response are of great interest for applications in optoelectronics and photonics. acs.org Theoretical calculations are a key method for predicting the NLO properties of new molecules. nih.govbath.ac.uk The NLO response of a molecule is governed by its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities.

The presence of both electron-donating groups (-OH, -OCH₃) and electron-withdrawing groups (-CHO, -COOH) on the same π-conjugated system (the benzene ring) in this compound suggests the potential for significant intramolecular charge transfer (ICT). mdpi.com This ICT character is a crucial feature for a high first hyperpolarizability (β), which is a measure of the second-order NLO response.

DFT calculations can be used to compute these NLO parameters. A high calculated value for the total first hyperpolarizability (β_total) indicates that the molecule could be a promising candidate for second-harmonic generation and other NLO applications. rsc.org A small HOMO-LUMO gap is often correlated with larger hyperpolarizability values.

| NLO Property | Symbol | Significance |

| Mean Polarizability | ⟨α⟩ | Measures the linear response of electron density to an electric field |

| First Hyperpolarizability | β_total | Measures the second-order (first non-linear) response; key for NLO materials |

| Second Hyperpolarizability | ⟨γ⟩ | Measures the third-order NLO response |

Chemical Reactivity and Transformation Pathways of 6 Formyl 2 Hydroxy 3 Methoxybenzoic Acid

Intramolecular and Intermolecular Hydrogen Bonding Networks

The spatial arrangement of the hydroxyl and carboxyl groups in 6-Formyl-2-hydroxy-3-methoxybenzoic acid allows for the formation of a strong intramolecular hydrogen bond. This interaction is analogous to that observed in other ortho-hydroxybenzoic acids. acs.org Such intramolecular hydrogen bonding can lead to the formation of a stable six-membered ring-like structure. acs.org This internal hydrogen bond is expected to influence the compound's physical properties, such as its melting point and solubility, by reducing the availability of these functional groups for intermolecular interactions. nih.gov

In the solid state, it is also plausible for molecules of this compound to engage in intermolecular hydrogen bonding. For instance, the carboxylic acid groups of two separate molecules can form dimeric structures through hydrogen bonds. tandfonline.com Furthermore, the presence of water molecules could lead to the formation of hydrated crystalline structures, where water acts as a bridge, connecting molecules through a network of hydrogen bonds. mdpi.com

The interplay between these intra- and intermolecular forces is crucial in determining the supramolecular architecture of the compound in the solid state.

Chelation and Coordination Chemistry with Metal Ions

The hydroxyl and carboxylate groups of this compound provide an ideal bidentate chelation site for a variety of metal ions. Upon deprotonation of the carboxylic acid and hydroxyl groups, the resulting anionic ligand can coordinate with metal centers to form stable complexes. This chelation is a common feature for ligands possessing ortho-hydroxybenzoic acid moieties.

The coordination behavior can be influenced by the nature of the metal ion. For instance, with transition metals, the ligand can form discrete molecular complexes or extend into coordination polymers. jlu.edu.cnorientjchem.org The methoxy (B1213986) and formyl groups, while not directly participating in chelation in most cases, can influence the electronic properties of the ligand and, consequently, the stability and geometry of the resulting metal complexes. The coordination of metal ions can enhance the biological efficacy of the parent molecule by improving properties like lipophilicity. beilstein-journals.org Studies on related compounds have shown that hydroxypyridinecarboxylic acids can be effective chelating agents for ions like Fe(III) and Al(III). chemicalbook.com

Below is a table summarizing the potential coordination modes of this compound with metal ions.

| Metal Ion Type | Potential Coordination Mode | Resulting Structure |

| s-block metals | Ionic interaction with carboxylate | Can bond to multiple metal centers |

| Transition metals | Directional coordinate bonds | Often forms monodentate or bidentate chelate complexes |

Cyclization and Condensation Reactions Mediated by the Formyl Group

The formyl group in this compound is a reactive site for various cyclization and condensation reactions. The proximity of the formyl group to the hydroxyl and carboxylic acid functionalities can lead to intramolecular cyclization under appropriate conditions, potentially forming lactone or related heterocyclic structures. iaea.org

Furthermore, the aldehyde functionality can readily undergo condensation reactions with a variety of nucleophiles. For instance, it can react with amines to form Schiff bases (imines). Template condensation reactions in the presence of a metal ion can be used to synthesize specific metal complexes of these Schiff bases. acs.org Condensation with active methylene (B1212753) compounds, such as ethyl cyanoacetate, can lead to the formation of more complex heterocyclic systems. nih.gov

The following table outlines some potential reactions involving the formyl group.

| Reactant | Reaction Type | Potential Product |

| Amines (R-NH₂) | Condensation | Schiff Base |

| Active Methylene Compounds | Condensation | Substituted Heterocycles |

| Internal Nucleophile (e.g., -OH) | Intramolecular Cyclization | Lactone-type structures |

Photochemical Reactivity and Photophysical Properties

The photochemical behavior of this compound is anticipated to be influenced by the presence of both the benzaldehyde (B42025) and benzoic acid moieties. Aromatic aldehydes are known to undergo a variety of photochemical transformations. nih.gov One of the key processes for molecules with an ortho-hydroxyl group is Excited-State Intramolecular Proton Transfer (ESIPT). tandfonline.comjlu.edu.cnresearchgate.net Upon photoexcitation, a proton can be transferred from the hydroxyl group to the carbonyl oxygen of the formyl group, leading to a transient keto-tautomer that can exhibit distinct fluorescence properties. acs.orgjlu.edu.cn

The photolysis of related compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) has been studied, revealing the formation of a short-lived triplet state. nih.gov This triplet state can lead to radical reactions and the formation of dimers. nih.govresearchgate.net Direct photolysis or photosensitized degradation can occur, and the presence of other species in the environment, such as nitrites, can influence the reaction pathways, potentially leading to nitrated products. nih.gov

The photophysical properties, such as absorption and fluorescence, are expected to be solvent-dependent. iaea.org The electronic transitions in similar molecules often involve charge transfer from the phenyl ring to the carbonyl group. nih.gov

A summary of expected photochemical properties is provided in the table below.

| Property | Expected Behavior | Influencing Factors |

| Photochemical Reactivity | Potential for ESIPT, photodimerization, and radical reactions. | Solvent, presence of photosensitizers, excitation wavelength. |

| Photophysical Properties | Dual fluorescence due to ESIPT, solvent-dependent absorption and emission spectra. | Solvent polarity, hydrogen bonding capacity of the solvent. |

In Vitro Biological and Biochemical Research of 6 Formyl 2 Hydroxy 3 Methoxybenzoic Acid

Enzyme Inhibition and Modulation Studies

Detailed investigations into the effects of 6-Formyl-2-hydroxy-3-methoxybenzoic acid on specific enzyme targets, as well as its kinetic and mechanistic interactions, are not available in the current body of scientific literature.

Specific Enzyme Targets (e.g., Glycolate (B3277807) Oxidase, ADP-ribosyl transferase, Laccase, Cholesterol Ester Transfer Protein, Trypanosome Alternative Oxidase)

A thorough search of scientific databases yielded no studies reporting the inhibitory or modulatory activity of this compound against glycolate oxidase, ADP-ribosyl transferase, laccase, cholesterol ester transfer protein, or trypanosome alternative oxidase. While research exists on the enzymatic interactions of structurally related compounds, such as other hydroxybenzoic acid derivatives, this information falls outside the strict scope of this review.

Kinetic and Mechanistic Characterization of Enzyme Interactions

In the absence of studies identifying specific enzyme targets for this compound, there is consequently no available data on the kinetic parameters (e.g., IC₅₀, Kᵢ) or the mechanisms of interaction (e.g., competitive, non-competitive) of this compound with any enzyme.

Receptor Binding Assays (In Vitro)

No published in vitro receptor binding assays for this compound could be identified. Therefore, its affinity and selectivity for any specific biological receptors remain uncharacterized.

Molecular Mechanism of Action in Cellular Models (In Vitro, non-human)

There is a lack of research on the molecular mechanisms of action of this compound in any non-human in vitro cellular models. Consequently, its effects on cellular signaling pathways, gene expression, or other molecular events have not been elucidated.

Studies on Interactions with Biomacromolecules (e.g., Proteins, Nucleic Acids)

Specific studies detailing the interactions of this compound with biomacromolecules such as proteins and nucleic acids are not present in the available literature. Research on the binding of related compounds, like 4-hydroxy-3-methoxybenzoic acid to human serum albumin, has been conducted, but similar investigations have not been reported for the 6-formyl derivative.

Investigation of Antioxidant and Anti-inflammatory Mechanisms (In Vitro)

While numerous studies have explored the in vitro antioxidant and anti-inflammatory properties of various phenolic acids, no specific data was found for this compound. Standard assays to determine antioxidant capacity (e.g., DPPH, ABTS) or to investigate anti-inflammatory pathways (e.g., inhibition of cytokine production, enzyme activity) have not been reported for this particular compound. For instance, while a related compound, 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid), has been shown to attenuate mast cell-mediated allergic inflammatory responses, this finding cannot be extrapolated to the 6-formyl derivative. nih.gov

Applications As a Synthetic Building Block and Precursor in Chemical Synthesis

Use in the Synthesis of Complex Organic Molecules

There is no available scientific literature detailing the use of 6-Formyl-2-hydroxy-3-methoxybenzoic acid as a building block in the synthesis of complex organic molecules. The reactivity of its aldehyde, hydroxyl, and carboxylic acid groups suggests potential for its use in multicomponent reactions, cyclizations, and as a scaffold for introducing specific substitution patterns on an aromatic ring. However, without published research, any discussion of its application in this context would be purely speculative.

Precursor in Natural Product Synthesis and Analogues

Similarly, a comprehensive search has yielded no instances of this compound being employed as a precursor in the total synthesis of natural products or their analogues. While many natural products contain substituted benzoic acid moieties, the specific utility of this particular compound has not been reported.

Role in the Development of Specialty Chemicals and Materials

Information regarding the role of this compound in the development of specialty chemicals and materials is also absent from the available literature. Its structure suggests potential for incorporation into polymers, resins, or other materials where its specific functional groups could impart desired properties. Nevertheless, no studies confirming such applications have been identified.

Advanced Analytical Methodologies for Detection and Quantification of 6 Formyl 2 Hydroxy 3 Methoxybenzoic Acid

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the analysis of this compound would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid like formic acid or acetic acid to ensure the protonation of the carboxylic acid group) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophores—the formyl, hydroxyl, and methoxy (B1213986) groups on the benzene (B151609) ring.

Table 1: Representative HPLC Method Parameters and Validation Data for a Phenolic Acid Analogous to this compound

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~280 nm |

| Validation Parameters | |

| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | < 2% |

This data is illustrative and based on methods for structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound, with its polar hydroxyl and carboxylic acid groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert these polar functional groups into less polar, more volatile moieties.

Common derivatization reagents for this purpose include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a combination of an oximation reagent for the aldehyde group followed by silylation. For instance, the aldehyde can first be converted to an oxime using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and then the hydroxyl and carboxyl groups can be silylated.

Once derivatized, the compound can be separated on a nonpolar capillary GC column (e.g., a DB-5ms) and detected by a mass spectrometer. The mass spectrometer provides not only quantitative information but also structural information through the fragmentation pattern of the derivatized molecule, which aids in its unambiguous identification, especially at trace levels.

Table 2: Illustrative GC-MS Analysis Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization | |

| Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70°C for 30 minutes |

| GC Conditions | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Detection Mode | Scan and/or Selected Ion Monitoring (SIM) |

These parameters are hypothetical and represent a typical approach for the GC-MS analysis of a derivatized phenolic acid.

Ultra-High Performance Liquid Chromatography-High Resolution-Mass Spectrometry (UHPLC-HRMS) for Complex Matrices

For the analysis of this compound in complex matrices, such as plant extracts or biological fluids, Ultra-High Performance Liquid Chromatography-High Resolution-Mass Spectrometry (UHPLC-HRMS) is the technique of choice. UHPLC utilizes smaller particle size columns (typically <2 µm) to achieve faster separations and higher resolution compared to conventional HPLC.

When coupled with a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, this technique provides extremely high sensitivity and selectivity. HRMS allows for the determination of the accurate mass of the parent ion and its fragment ions with very high precision (typically to four or five decimal places). This accurate mass measurement is invaluable for confirming the elemental composition of the molecule and distinguishing it from other isobaric interferences in a complex sample.

This technique is particularly useful in metabolomics studies where the goal is to identify and quantify a wide range of compounds in a biological sample. A general UHPLC-HRMS method for phenolic compounds would be applicable for the analysis of this compound. researchgate.net

Capillary Electrophoresis and Other Separation Techniques

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography. In CE, charged molecules are separated in a narrow capillary under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. For a compound like this compound, which has a carboxylic acid group, its charge will be pH-dependent.

By selecting an appropriate buffer pH, the compound can be ionized and separated from other components in a mixture. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used to separate neutral and charged compounds by adding a surfactant to the buffer to form micelles. This technique provides high separation efficiency and requires very small sample volumes. The separation of various benzoic acid derivatives has been successfully demonstrated using CE. nih.gov

While not as commonly used as HPLC or GC-MS for routine quantitative analysis, CE can be a valuable tool for specific applications, such as chiral separations (if applicable) or for the analysis of very small sample volumes.

Future Research Directions and Unexplored Avenues for 6 Formyl 2 Hydroxy 3 Methoxybenzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to polysubstituted benzoic acids often involve multi-step processes that may rely on harsh reagents or high temperatures. Future research should prioritize the development of novel, efficient, and environmentally benign synthetic strategies for 6-Formyl-2-hydroxy-3-methoxybenzoic acid.

Key Research Targets:

Photochemical Synthesis: Inspired by methods used for other hydroxybenzoic acid derivatives, light-induced rearrangements could offer a mild and selective synthetic route. cdnsciencepub.comresearchgate.netcdnsciencepub.com Investigating photochemical reactions could lead to more energy-efficient and sustainable production methods. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Catalytic C-H Activation: Directing group-assisted C-H formylation and carboxylation on simpler phenolic precursors is a powerful strategy. Developing catalytic systems, potentially using earth-abundant metals, could enable a highly atom-economical synthesis, reducing waste and simplifying procedures.

Biocatalysis: Engineering enzymatic pathways for the regioselective oxidation and formylation of appropriate precursors could provide a green synthesis route under mild, aqueous conditions.

Flow Chemistry: Implementing continuous flow reactors for the synthesis could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes.

Table 1: Proposed Sustainable Synthetic Approaches

| Methodology | Potential Advantages | Key Challenges |

| Photochemical Synthesis | High selectivity, mild reaction conditions, energy-efficient. cdnsciencepub.comresearchgate.net | Substrate specificity, scaling up photochemical reactors. |

| Catalytic C-H Activation | High atom economy, reduced waste, direct functionalization. scranton.edu | Catalyst cost and stability, regioselectivity control. |

| Biocatalysis | Environmentally benign, high specificity, mild conditions. | Enzyme discovery and engineering, substrate scope limitations. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. | Initial equipment cost, potential for clogging with solids. |

Comprehensive Exploration of Undiscovered Biological Activities (In Vitro)

The structural motifs within this compound—particularly the salicylaldehyde (B1680747) and vanillic acid-like moieties—suggest a high potential for diverse biological activities. Salicylaldehyde and its derivatives are known for their antimicrobial and antioxidant properties. researchgate.netbiosynth.commdpi.comsphinxsai.com Similarly, other hydroxybenzoic acids are recognized for a range of bioactivities. nih.gov A systematic in vitro screening is a critical next step to uncover the therapeutic potential of this compound.

Priority Screening Areas:

Antioxidant Activity: The phenolic hydroxyl group is a strong indicator of potential radical-scavenging capabilities. Assays like DPPH and ABTS could quantify its antioxidant potential, which is relevant for combating oxidative stress-related conditions. mdpi.combohrium.com

Antimicrobial and Antifungal Effects: The aldehyde group, combined with the phenolic structure, suggests possible activity against a broad spectrum of bacteria and fungi. researchgate.netsphinxsai.com Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against pathogenic strains would be foundational.

Enzyme Inhibition: The molecule's structure makes it a candidate for inhibiting various enzymes. For instance, its similarity to salicylic (B10762653) acid suggests potential interaction with cyclooxygenase (COX) enzymes, relevant to inflammation. It could also be screened against other key enzymes like acetylcholinesterase or sirtuins. nih.govmdpi.com

Anticancer Activity: Many phenolic compounds exhibit cytotoxic effects against cancer cell lines. Screening against a panel of human cancer cell lines (e.g., breast, lung, colon) could reveal potential anti-proliferative activities.

Advanced Computational Modeling for Predictive Research and Design

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, thereby guiding and accelerating experimental research.

Computational Approaches to Be Explored:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors. imist.maresearcher.life This information is fundamental for understanding its chemical behavior and potential antioxidant mechanisms. imist.maresearcher.life

Molecular Docking: To explore its potential as an enzyme inhibitor, docking simulations can predict the binding affinity and interaction modes of the compound with the active sites of various target proteins. mdpi.com This can help prioritize which enzymes to investigate experimentally. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a library of structurally related phenolic compounds, it may be possible to predict the biological activities of this compound. nih.govnih.govfrontiersin.org These models correlate molecular descriptors with observed activities, offering predictive power for novel structures. nih.govnih.govresearchgate.net

Integration with Systems Biology and Chemoinformatics Approaches

To understand the broader biological implications of this compound, modern high-throughput and data-driven approaches are essential.

Future Research Directions:

Chemoinformatics-Based Target Prediction: Utilizing chemoinformatics databases and algorithms, researchers can perform virtual screening to identify potential protein targets for the compound based on structural similarity to known bioactive molecules. rsc.orgqima-lifesciences.com This can generate hypotheses for its mechanism of action. rsc.orgqima-lifesciences.com

"Omics" Studies: Should the compound show significant bioactivity, techniques like transcriptomics, proteomics, and metabolomics can be employed on treated cells. nih.govslideshare.net These systems biology approaches can provide a holistic view of the cellular pathways modulated by the compound, revealing its broader biological impact and potential off-target effects. nih.govslideshare.netfrontiersin.org

Combinatorial Biosynthesis: Synthetic biology techniques could be used to manipulate biosynthetic pathways in microorganisms to produce novel derivatives of the parent compound. nih.govrsc.org This allows for the creation of a library of related molecules for further screening and optimization. nih.govrsc.org

Table 2: Data-Driven Research Avenues

| Approach | Objective | Expected Outcome |

| Chemoinformatics | Predict potential biological targets. rsc.orgqima-lifesciences.com | A prioritized list of proteins/enzymes for in vitro validation. |

| "Omics" Technologies | Elucidate cellular mechanisms of action. nih.govfrontiersin.org | Identification of key signaling pathways and metabolic changes. |

| Synthetic Biology | Generate novel structural analogs. nih.govrsc.org | A library of derivative compounds with potentially enhanced activity. |

Investigation into Smart Material Applications

The multiple reactive functional groups on this compound make it an attractive building block for advanced functional and smart materials.

Unexplored Application Areas:

Polymer Synthesis: The carboxylic acid and hydroxyl groups can be used in polycondensation reactions to create novel polyesters or polyethers. mdpi.com The aldehyde group offers a site for further cross-linking or functionalization, potentially leading to thermosetting resins or hydrogels with unique properties like self-healing or shape memory. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs): The carboxylate and hydroxyl groups are excellent ligands for coordinating with metal ions. This presents an opportunity to synthesize new MOFs. researchgate.networktribe.comrsc.orgmdpi.com These materials could be explored for applications in gas storage, catalysis, or chemical sensing. researchgate.networktribe.comrsc.orgmdpi.com

Sensor Technology: The salicylaldehyde moiety is a well-known platform for developing fluorescent chemosensors. rsc.orgresearchgate.net Future work could explore the development of sensors based on this compound for detecting specific metal ions, anions, or changes in environmental properties like pH or viscosity. rsc.orgresearchgate.net

Biomaterials: Phenolic compounds are increasingly used in biomaterials for their antioxidant and antimicrobial properties and their ability to cross-link biopolymers like collagen. nih.gov This compound could be incorporated into biomaterials for applications in tissue engineering or active food packaging. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Formyl-2-hydroxy-3-methoxybenzoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step protocols, including formylation and selective protection/deprotection of hydroxyl groups. For example, the Vilsmeier-Haack reaction introduces the formyl group, followed by methoxylation under controlled conditions to prevent over-substitution. Temperature and catalyst optimization (e.g., using Lewis acids) are critical for yield and purity. Parallel methods for structurally similar compounds, such as 2-Fluoro-3-formyl-6-methoxybenzoic acid, highlight the importance of regioselective functionalization .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on safety data for analogs like 6-Formyl-2,3-dimethoxybenzoic acid, precautions include:

- PPE : Gloves, safety goggles, and lab coats to mitigate skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Storage : Inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and aromatic ring integrity .

- HPLC : Assess purity (>95%) and detect impurities .

- FTIR : Identify functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How does the formyl group in this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing formyl group activates the aromatic ring for electrophilic substitution but may undergo nucleophilic attack (e.g., in Schiff base formation). Reactivity studies on analogs suggest pH-dependent behavior: acidic conditions stabilize the formyl group, while basic conditions promote nucleophilic addition. Kinetic monitoring via UV-Vis spectroscopy can track reaction progress .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify critical factors .

- Reproducibility Checks : Independent replication of protocols to isolate procedural discrepancies.

- Meta-Analysis : Cross-reference literature on structurally similar benzoic acid derivatives to discern trends in substituent effects .

Q. How can computational chemistry aid in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ values) with activity using data from fluorinated/methoxylated analogs .

- DFT Calculations : Explore electron distribution and stability of reactive intermediates (e.g., enolates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.